molecular formula C4H8O2 B089426 Aldol CAS No. 107-89-1

Aldol

Cat. No. B089426
CAS RN: 107-89-1
M. Wt: 88.11 g/mol
InChI Key: HSJKGGMUJITCBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aldol synthesis has evolved to include a variety of methodologies that enhance its efficiency, selectivity, and scope. Amino acid-catalyzed direct asymmetric aldol reactions represent a bioorganic approach to creating carbon-carbon bonds with high regio-, diastereo-, and enantioselectivities using simple and commercially available catalysts (Sakthivel et al., 2001). Modern techniques also involve the use of organometallic compounds, organocatalysts, and even enzymes to achieve precise control over the reaction's outcome.

Molecular Structure Analysis

The aldol reaction is instrumental in the formation of all-carbon quaternary stereocenters, a challenging feat in asymmetric synthesis. Through strategic retrosynthetic analysis and the consecutive addition of organometallic reagents, aldol-type products can be created with high selectivity, demonstrating the reaction's ability to intricately construct complex molecular architectures (Das et al., 2009).

Scientific Research Applications

  • Mukaiyama Aldol Reaction : This variant, discovered by Mukaiyama, Narasaka, and Banno in 1973, uses silyl enol ethers and titanium tetrachloride, marking a significant advancement in C-C bond-forming methods. It's notable for its role in natural product synthesis and Lewis acid catalysis for asymmetric synthesis (Murakami, 2014).

  • Detrifluoroacetylative Generation of Fluoro Enolates : This emerging research area has applications in synthesizing pharmaceutically valuable compounds, offering a practical approach for installing CF2, CHF, and quaternary CF structural units in organic compounds (Mei et al., 2015).

  • Aldol Reactions in Aqueous Media : Mimicking nature's enzyme catalysis, recent advancements in aqua-asymmetric aldol reactions are significant for their green chemistry advantages and efficient stereochemical outcomes (Młynarski & Paradowska, 2008).

  • Green Chemistry Perspective : The aldol reaction's adaptability in green chemistry is highlighted by its use in solvent-less conditions, in water, and with heterogeneous or biocatalysis. This approach is essential for developing safe and clean synthetic procedures (Mestres, 2004).

  • Vinylogous Aldol Reactions : This variant is significant for accessing polyketide derivatives and is pivotal in pharmaceutical natural product synthesis. It provides a route to polyol units common in many drugs (Bisai, 2012).

  • Biocatalysis with Aldolases : Advances in biocatalysis using aldolases, fueled by protein engineering and screening, have expanded synthetic opportunities from small chiral molecules to complex pharmaceuticals. This development outlines steps toward custom-made biocatalysts (Clapés et al., 2010).

  • Organocatalytic Asymmetric Aldol Reactions : This approach is widely used to obtain chiral β-hydroxycarbonyl compounds, crucial in synthesizing pharmaceutically important intermediates (Heravi et al., 2017).

  • Proline-Catalyzed Direct Asymmetric Aldol Reactions : Proline's role as an effective catalyst for direct aldol reactions between unmodified acetone and aldehydes has been significant in developing asymmetric class I aldolase mimics (List et al., 2000).

  • Confined Acids in Asymmetric Single Aldolizations : This approach, using bulky phosphorus-based acid catalysts, addresses challenges in selective aldol coupling of simple enolizable aldehydes, providing a scalable and efficient method (Schreyer et al., 2018).

  • Catalytic Asymmetric Aldol Methodologies : Developments in this area, including organocatalytic and metal-based strategies, have enabled the synthesis of complex molecular targets with high selectivity (Trost & Brindle, 2010).

  • Novel Organocatalyzed Aldol Reactions : The development of these reactions for synthesizing biologically active molecules has been significant, especially in obtaining optically enriched forms of useful products (Bhanushali & Zhao, 2011).

  • Enamine Mechanism in Proline-Catalyzed Aldol Reactions : This research provides insights into the mechanism of proline-catalyzed aldol reactions, emphasizing the role of enamine intermediates (List et al., 2004).

  • Aldol Methods in Polyketide Total Synthesis : The role of aldol reactions in the stereoselective construction of polyketide natural products is crucial, with developments in various aldol additions including metal enolates and organocatalytic methods (Schetter & Mahrwald, 2006).

  • Organocatalysis in Asymmetric Aldol Reaction : This review discusses the application of organocatalysis in asymmetric aldol reactions, focusing on the mechanism of enamine catalysis and the effects of organocatalyst structure on selectivity (Zlotin et al., 2009).

  • Vinylogous Mukaiyama Aldol Reactions : These reactions are crucial for synthesizing β-hydroxy ketones, a key structural element in many natural products, offering a versatile method to generate new stereocenters and double bonds simultaneously (Cordes & Kalesse, 2019).

  • Sub-ppm Level Asymmetric Organocatalysis : This research demonstrates the use of extremely potent catalysts in aldolizations yielding tertiary aldols, offering a scalable and efficient approach with high enantiopurity (Bae et al., 2018).

  • Aldolase Catalytic Antibodies Using Enamine Mechanism : This study presents antibodies that catalyze aldol reactions, mimicking natural class I aldolase enzymes. It's a significant step towards harnessing biocatalysis for synthetic applications (Wagner et al., 1995).

  • Aldol Reactions in Multicomponent Domino Pathways : Evaluating the aldol reaction in combination with the Ugi multicomponent reaction enables the assembly of complex mono- and polycyclic systems, useful in heterocyclic chemistry (Xu et al., 2013).

  • Asymmetric Organocatalysis of Challenging Carbon-Carbon Bond Forming Reaction : This research reports on the highly challenging and scalable Mukaiyama aldol reactions with ketones as electrophiles, achieving excellent yields and enantioselectivities (H. Bae et al., 2018).

  • Efficient Aldolase Catalytic Antibodies : Demonstrating antibodies that catalyze the aldol reaction with a mechanism similar to natural enzymes, this research is a breakthrough in biocatalysis for carbon-carbon bond formation (Wagner et al., 1995).

Safety And Hazards

Aldol is moderately toxic by ingestion, inhalation, and skin absorption. Contact with it may irritate the skin and eyes .

Relevant Papers

Several papers have been published on the topic of Aldol. For instance, a paper titled “Research progress of catalysts for aldol condensation of biomass-based compounds” discusses the research progress of catalysts of the aldol condensation reaction . Another paper, “A Review on Aldol Reaction”, provides a comprehensive review of the aldol reaction . A paper titled “A green look at the aldol reaction” discusses the safety and environmental impact of the aldol reaction .

properties

IUPAC Name

3-hydroxybutanal
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InChI

InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3
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InChI Key

HSJKGGMUJITCBW-UHFFFAOYSA-N
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Canonical SMILES

CC(CC=O)O
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Molecular Formula

C4H8O2
Record name ALDOL
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DSSTOX Substance ID

DTXSID2050407
Record name 3-Hydroxybutyraldehyde
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Molecular Weight

88.11 g/mol
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Physical Description

Aldol appears as a clear white to yellow syrupy liquid. Denser than water. Contact may irritate skin and eyes. Moderately toxic by ingestion, inhalation and skin absorption., Liquid, Colorless to yellow liquid; [HSDB] Clear viscous liquid; [MSDSonline]
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Boiling Point

Decomposes at about 83 °C, Boiling point = 83 °C at 20 mm
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Flash Point

150 °F (NFPA, 2010), 150 °F (66 °C) (open cup)
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Solubility

Miscible with water /1.00X10+6 mg/L/, Miscible with water, Miscible with ethanol; soluble in diethyl ether; very soluble in acetone, Miscible with alcohol, ether, organic solvents
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Density

1.103 g/cu cm at 20 °C, Specific heat: 0.737; bulk density: 9.17 lb/gal at 20 degC
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Vapor Density

3.00 (Air = 1)
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Vapor Pressure

21.0 [mmHg], 21 mm Hg at 20 °C
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Product Name

Aldol

Color/Form

Clear, white-to-yellow syrupy liquid, Colorless, thick liquid

CAS RN

107-89-1
Record name ALDOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldol
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Aldol
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Aldol
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Aldol
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Aldol
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Aldol

Citations

For This Compound
206,000
Citations
AT Nielsen, WJ Houlihan - Organic reactions, 2004 - Wiley Online Library
… The term aldol condensation has also been applied to many other condensations involving the reaction of an aldehyde or ketone. These condenations are discussed. The present …
Number of citations: 594 onlinelibrary.wiley.com
TD Machajewski, CH Wong - … Chemie International Edition, 2000 - Wiley Online Library
The construction of C−C bonds with complete control of the stereochemical course of a reaction is of utmost importance for organic synthesis. The aldol reaction—the simple addition of …
Number of citations: 056 onlinelibrary.wiley.com
R Mahrwald, D Evans - 2004 - Wiley Online Library
… of the full potential of the aldol addition reaction. RB Woodward’… in part, by the fact that the aldol reaction existed in a completely … aldol stereochemical model for aldol diastereoselection. …
Number of citations: 708 onlinelibrary.wiley.com
R Mestres - Green Chemistry, 2004 - pubs.rsc.org
Aldol reactions have been and are widely applied for the preparation of β-hydroxy aldehydes, β-hydroxy ketones or α,β-unsaturated aldehydes or ketones through addition or addition-…
Number of citations: 184 pubs.rsc.org
T Mukaiyama - Organic reactions, 2004 - Wiley Online Library
… be driven to completion if the aldol is less stable than the … to produce a desired crossed aldol. These methods provide … depends on effective interception of the aldol‐type adduct by …
Number of citations: 042 onlinelibrary.wiley.com
J Matsuo, M Murakami - Angewandte Chemie International …, 2013 - Wiley Online Library
… cross-aldol reactions selectively occurs, it is called either a directed or controlled cross-aldol … one desired stereodefined aldol product out of the many possible alternative aldol products. …
Number of citations: 280 onlinelibrary.wiley.com
BM Trost, CS Brindle - Chemical Society Reviews, 2010 - pubs.rsc.org
… aldol reactions … aldol methodologies, including organocatalytic and metal-based strategies. New methods have improved the reactivity, selectivity and substrate scope of the direct aldol …
Number of citations: 816 pubs.rsc.org
S Mandal, S Mandal, SK Ghosh, A Ghosh… - Synthetic …, 2016 - Taylor & Francis
… as aldol donors. These types of aldol reactions are classified into indirect and direct aldol reactions. [ … The cross-aldol condensation between two different carbonyls usually results in the …
Number of citations: 76 www.tandfonline.com
DA Evans, JV Nelson, TR Taber - Topics in stereochemistry, 1982 - Wiley Online Library
In the crossed aldol condensation between carbonyl partners there are four possible product stereoisomers (eq.[1]). Consequently, there are two stereochemical aspects associated …
Number of citations: 990 onlinelibrary.wiley.com
C Palomo, M Oiarbide, JM García - Chemical Society Reviews, 2004 - pubs.rsc.org
… during aldol addition reactions has attracted considerable interest over the years as the aldol … whereby eventually any single possible stereoisomeric aldol product can be accessed by …
Number of citations: 607 pubs.rsc.org

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